molecular formula C18H26O4 B14547703 Dicyclohex-2-en-1-yl hexanedioate CAS No. 62144-60-9

Dicyclohex-2-en-1-yl hexanedioate

Cat. No.: B14547703
CAS No.: 62144-60-9
M. Wt: 306.4 g/mol
InChI Key: QYVCTCXXOBEQHH-UHFFFAOYSA-N
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Description

Dicyclohex-2-en-1-yl hexanedioate is a diester compound derived from hexanedioic acid (adipic acid) and cyclohex-2-en-1-ol. Its structure features two cyclohexenyl groups esterified to the terminal carboxyl groups of the adipic acid backbone. The cyclohexenyl substituents introduce steric hindrance and electronic effects, which influence its reactivity and stability compared to other adipate esters. Its applications may include niche roles in polymer chemistry or as a precursor for nitrogen-containing macrocycles, though industrial use remains less documented than other adipate derivatives.

Properties

CAS No.

62144-60-9

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

dicyclohex-2-en-1-yl hexanedioate

InChI

InChI=1S/C18H26O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h3,5,9,11,15-16H,1-2,4,6-8,10,12-14H2

InChI Key

QYVCTCXXOBEQHH-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OC(=O)CCCCC(=O)OC2CCCC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohex-2-en-1-yl hexanedioate can be synthesized through the esterification of hexanedioic acid with cyclohex-2-en-1-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, hexanedioic acid and cyclohex-2-en-1-ol, are mixed in the presence of a catalyst and heated to promote the reaction. The product is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dicyclohex-2-en-1-yl hexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohex-2-en-1-one and hexanedioic acid.

    Reduction: Formation of cyclohex-2-en-1-yl hexanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Dicyclohex-2-en-1-yl hexanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of dicyclohex-2-en-1-yl hexanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release hexanedioic acid and cyclohex-2-en-1-ol, which can further participate in biochemical pathways. The compound’s reactivity is influenced by the presence of the cyclohexene rings, which can undergo various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural Comparison of Selected Adipate Esters

Compound Ester Groups Molecular Formula CAS Number Key Features
Dicyclohex-2-en-1-yl hexanedioate Cyclohex-2-en-1-yl C₁₈H₂₄O₄ Not provided Cyclohexenyl groups, macrocycle precursor
Di-(2-ethylhexyl) adipate (DEHA) 2-ethylhexyl C₂₂H₄₂O₄ 103-23-1 Branched alkyl chains, plasticizer
Dimethyl hexanedioate Methyl C₈H₁₂O₄ 627-93-0 Low molecular weight, high volatility
Physical and Chemical Properties

Table 2: Physical/Chemical Data Comparison

Property This compound DEHA Dimethyl hexanedioate
Molecular Weight (g/mol) ~304.4 (estimated) 370.57 172.18
Boiling Point Not reported 417°C (DECOMP) 105–107°C (20 mmHg)
Hydrolytic Stability Moderate (cyclohexenyl strain) High (branched alkyl) Low (small ester)
Primary Applications Macrocyclic synthesis Plasticizers Solvents, monomers
Industrial and Environmental Considerations
  • Dimethyl hexanedioate : Market growth (CAGR XX% from 2025–2033) is driven by demand in biodegradable polymers and coatings .
  • This compound: Limited industrial adoption due to synthetic complexity and lack of commercial data. Its cyclohexenyl groups may offer biodegradability advantages but require further study.

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